molecular formula C9H10BrNO2 B1278778 4-Bromo-N-methoxy-N-methylbenzamide CAS No. 192436-83-2

4-Bromo-N-methoxy-N-methylbenzamide

Cat. No. B1278778
M. Wt: 244.08 g/mol
InChI Key: YEHZWOBPONLEEH-UHFFFAOYSA-N
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Description

4-Bromo-N-methoxy-N-methylbenzamide is a chemical compound that is structurally related to various substituted phenethylamine analogues and benzamides. Although the specific compound is not directly studied in the provided papers, related compounds with bromo, methoxy, and benzamide groups have been synthesized and analyzed, which can provide insights into the properties and behaviors of 4-Bromo-N-methoxy-N-methylbenzamide.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. For instance, Methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene with an overall yield of about 47% and a purity of 99.8% as determined by GC . This suggests that a similar approach could be used for synthesizing 4-Bromo-N-methoxy-N-methylbenzamide, with modifications in the final steps to introduce the N-methylamide group.

Molecular Structure Analysis

X-ray crystallography has been used to determine the crystal structure of related compounds, such as N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, which crystallizes in two polymorphs in the monoclinic system . This indicates that 4-Bromo-N-methoxy-N-methylbenzamide may also exhibit polymorphism, and its molecular structure could be similarly analyzed using X-ray crystallography.

Chemical Reactions Analysis

The related compounds have been used to study their fragmentation patterns in mass spectrometry. For example, the EI-MS spectra of regioisomeric compounds related to 25B-NBOMe showed major bromine-containing ions and non-brominated fragments, which can be indicative of the stability and reactivity of the bromine substituent in these molecules . This information can be extrapolated to predict the behavior of 4-Bromo-N-methoxy-N-methylbenzamide under similar conditions.

Physical and Chemical Properties Analysis

Vibrational spectroscopic analysis, such as FTIR and FT-Raman, has been employed to study the properties of N-(4-Bromophenyl)-4-nitrobenzamide . The study included geometry optimization, calculation of vibrational frequencies, and intensity using different computational methods. The HOMO-LUMO gap and molecular electrostatic potential surfaces were also computed to understand the reactive nature of the compound. These techniques could be applied to 4-Bromo-N-methoxy-N-methylbenzamide to gain insights into its physical and chemical properties, as well as its potential applications in electro-optical devices due to the values of hyperpolarizability .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Bromo-N-methoxy-N-methylbenzamide and its derivatives have been explored in the synthesis of narwedine-type enones. These compounds are of interest in the field of organic chemistry for their potential in creating complex molecular structures. Studies have shown that irradiation of similar compounds can lead to the formation of narwedine-type enones, which have applications in synthesizing various heterocyclic compounds (Kametani, Yamaki, Terui, Shibuya, & Fukumoto, 1972).

Radiosynthesis of Serotonin Receptor Ligands

Compounds related to 4-Bromo-N-methoxy-N-methylbenzamide have been used in the radiosynthesis of ligands for serotonin-5HT2-receptors. These radiolabeled compounds are important for understanding the brain's serotonin system and have applications in neuroimaging, particularly in γ-emission tomography. Research has shown that specific radioiodinated derivatives exhibit high affinity and selectivity for 5HT2-receptors (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Photodynamic Therapy for Cancer Treatment

4-Bromo-N-methoxy-N-methylbenzamide derivatives have been studied for their potential use in photodynamic therapy for cancer treatment. Specifically, zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, which are structurally related to 4-Bromo-N-methoxy-N-methylbenzamide, have shown promising results. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Neuroleptic Agents

Studies have explored the potential of 4-Bromo-N-methoxy-N-methylbenzamide analogs as neuroleptic agents. These compounds, specifically substituted 6-methoxysalicylamides, have been synthesized and evaluated for their antidopaminergic properties. The research indicates that these compounds could be effective in treating conditions related to dopamine dysfunction, such as schizophrenia or bipolar disorder (de Paulis, Kumar, Johansson, Rämsby, Florvall, Hall, Angeby-Möller, & Ogren, 1985).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

4-bromo-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHZWOBPONLEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451356
Record name 4-Bromo-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-methoxy-N-methylbenzamide

CAS RN

192436-83-2
Record name 4-Bromo-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N-methoxy-N-methylbenzamide
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Synthesis routes and methods I

Procedure details

Pyridine (4.40 mL, 54.2 mmol) was added dropwise to N,O-dimethylhydroxylamine hydrochloride (3.44 g, 35.2 mmol) dissolved in CH2Cl2 (100 mL) at RT. The reaction mixture was stirred for 30 min, and 4-bromobenzoyl chloride (5.95 g, 27.1 mmol) dissolved in CH2Cl2 (50 mL) was added dropwise. The mixture was stirred for 24 h and the volatiles were removed under reduced pressure. Water (200 mL) was added and the mixture was extracted with EtOAc (3×200 mL). The combined extracts were washed successively with 5% aqueous HCl (200 mL), 5% aqueous NaHCO3 (200 mL), water (200 mL), and brine (200 mL). The mixture was dried over MgSO4 and concentrated to afford 6.35 g (74%) of 80 as a colorless oil which was used without further purification. 1H NMR (400 MHz, CDCl3): δ 3.35 (s, 3H), 3.53 (s, 3H), 7.54 (d, J=8.6 Hz, 2H), 7.58 (d, J=8.6 Hz, 2H).
Quantity
4.4 mL
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reactant
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3.44 g
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5.95 g
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50 mL
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100 mL
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Yield
74%

Synthesis routes and methods II

Procedure details

A solution of 4-bromobenzoyl chloride (4.67 g, 21.3 mmol), diisopropylethylamine (3.78 mL, 46.8 mmol), and N,O-dimethylhydroxylamine (2.18 g, 22.3 mmol) in ethyl acetate (100 mL) was heated to 45° C. After 1 h, the reaction mixture was diluted with ethyl acetate (100 mL). The resulting solution was washed sequentially with water and saturated aqueous sodium chloride solution. The collected organic was dried over magnesium sulfate, filtered, and concentrated. Purification by flash column chromatography (hexanes→ethyl acetate in hexanes) provided producted as a tan solid (4.12 g, 79%). LCMS (ESI) m/z: 244.
Quantity
4.67 g
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reactant
Reaction Step One
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3.78 mL
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reactant
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2.18 g
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reactant
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100 mL
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solvent
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[Compound]
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solid
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4.12 g
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reactant
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a solution of 4-bromobenzoyl chloride (12.43 g, 56.6 mmol) and N,O-dimethyl hydroxyamine hydrochloride (8.29 g, 85.0 mmol) in CH2Cl2 (200 ml) was added triethylamine (23.7 ml, 170 mmol) at 0° C. The mixture was stirred at room temperature for 2 hours. Water (200 ml) was added and the aqueous layer was extracted with CH2Cl2 (150 ml×2). The combined organic layer was washed with 2N HCl (200 ml), saturated aqueous NaHCO3 (200 ml), and brine (200 ml), dried over Na2SO4, and concentarated in vacuo to give 14.9 g (quant.) of the title compound as a white solid.
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12.43 g
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reactant
Reaction Step One
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8.29 g
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reactant
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23.7 mL
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reactant
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200 mL
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solvent
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Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a stirred solution of 4-bromobenzoyl chloride (20.0 g, 91.1 mmol) in dichloromethane (300 mL) at −78° C. was added triethylamine (28.0 mL, 200.0 mmol), and O,N-dimethylhydroxylamine hydrochloride (9.33 g, 95.6 mmol). The resulting solution was allowed to warm to room temperature, stirred for 1.5 hours, and then concentrated. The residue was triturated in acetone and the resulting solid was dissolved in ethyl acetate washed with water and brine. The organic layer was dried over magnesium sulfate, filtered, and concentrated to give 4-bromo-N-methoxy-N-methylbenzamide (18.6 g, 84%). To a solution of 4-bromo-N-methoxy-N-methylbenzamide (3.0 g, 12.29 mmol) in THF (30 mL) at 0° C. under nitrogen was added 2-thienyllithium (1.0 M in THF, 15 mL, 15 mmol) slowly over 10 minutes. The solution was stirred at 0° C. for 1 hour, poured into a saturated aqueous ammonium chloride solution (150 mL), and extracted several times with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated. The residue was triturated with ether to give (4-bromophenyl)(thien-2-yl)methanone as a brown solid (1.1 g, 34%). MS (ES) m/z 266.9.
Quantity
20 g
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reactant
Reaction Step One
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28 mL
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reactant
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9.33 g
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reactant
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300 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
11
Citations
TT Dang, A Chen, AM Seayad - RSC Advances, 2014 - pubs.rsc.org
… An ether solution of phenylmagnesium bromide (3.0 M, 0.2 mL, 0.6 mmol) was introduced into a 10 mL of ether solution of 4-bromo-N-methoxy-N-methylbenzamide (97.6 mg, 0.4 mmol) …
Number of citations: 31 pubs.rsc.org
ES Ligon, J Nawyn, LV Jones, BMK Allred… - The Journal of …, 2019 - ACS Publications
… The general lithiate addition procedure was followed at −100 C using 2-amino-4-bromo-N-methoxy-N-methylbenzamide 30b (75 mg, 0.289 mmol). Compound 9ba was isolated by silica …
Number of citations: 11 pubs.acs.org
IV Ekhato, JK Rinehart - Journal of Labelled Compounds and …, 2011 - Wiley Online Library
… 4-Bromo-N-methoxy-N-methylbenzamide was generated from it according to the Weinreb's protocol,8 and subsequently treated with methylmagnesium iodide to give 4-bromoaceto[…
Y Yamazaki, M Sumikura, Y Masuda, Y Hayashi… - Bioorganic & medicinal …, 2012 - Elsevier
KPU-105 (4), a potent anti-microtubule agent that contains a benzophenone was derived from the diketopiperazine-type vascular disrupting agent (VDA) plinabulin 3, which displays …
Number of citations: 52 www.sciencedirect.com
R Das, M Kapur - The Journal of organic chemistry, 2017 - ACS Publications
A palladium-catalyzed, ortho-selective C–H halogenation methodology is reported herein. The highlight of the work is the highly selective C(sp 2 )–H functionalization of benzyl nitriles …
Number of citations: 75 pubs.acs.org
JN Capilato - 2016 - search.proquest.com
Bacteria communicate with chemical signals in a process known as quorum sensing. This population density-dependent process involves the bacterial production, release and …
Number of citations: 4 search.proquest.com
F Pilathottathil, DV Kumar, A Kaliyamoorthy - tandf.figshare.com
General information. Unless otherwise noted, all reactions were carried out in a reaction vessel with a teflon coated magnetic stirring bar under open atmosphere. Reagents and …
Number of citations: 3 tandf.figshare.com
Y Yang, J Liu, FS Kamounah… - The Journal of …, 2021 - ACS Publications
Transamidation reactions are often mediated by reactive substrates in the presence of overstoichiometric activating reagents and/or transition metal catalysts. Here we report the use of …
Number of citations: 13 pubs.acs.org
T Ai, L Qiu, J Xie, RJ Geraghty, L Chen - Bioorganic & Medicinal Chemistry, 2016 - Elsevier
In our continued effort to discover new anti-hepatitis C virus (HCV) agents, we validated the anti-replicon activity of compound 1, a potent and selective anti-HCV hydroxamic acid …
Number of citations: 11 www.sciencedirect.com
OA Battenberg - 2013 - mediatum.ub.tum.de
The identification of new antibacterial protein targets by activity based protein profiling (ABPP) is an important approach to face the increasing emergence of resistant bacteria. The …
Number of citations: 2 mediatum.ub.tum.de

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